(R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
Description
Historical Development of Pyrrolidine-Based Carbamates
The synthesis of pyrrolidine carbamates emerged from mid-20th-century efforts to stabilize biologically active amines through carbamate protection. Early work focused on physostigmine analogs, where methyl carbamate groups enhanced acetylcholinesterase inhibition by preventing premature hydrolysis. The integration of pyrrolidine motifs gained traction in the 1990s with advances in asymmetric hydrogenation techniques, exemplified by Couture et al.’s 1998 synthesis of ene carbamates using chiral ruthenium catalysts. These methods enabled precise stereocontrol at the pyrrolidine C3 position, critical for modulating pharmacological activity and molecular recognition.
A pivotal innovation occurred with the development of tert-butyl carbamate (Boc) protection strategies for pyrrolidines, which combined steric shielding with acid-labile deprotection kinetics. The cyclohexyl substitution pattern in (R)-tert-butyl 1-cyclohexylpyrrolidin-3-ylcarbamate originated from structure-activity relationship (SAR) studies demonstrating enhanced metabolic stability compared to aryl-substituted analogs.
Significance of (R)-Stereochemistry in Pyrrolidin-3-ylcarbamates
The (R)-configuration at the pyrrolidine C3 position induces distinct conformational preferences that influence both synthetic utility and biological interactions. Density functional theory (DFT) calculations reveal that the R-enantiomer adopts a pseudo-axial orientation of the carbamate group, minimizing steric clashes with the cyclohexyl substituent. This arrangement creates a concave molecular surface ideal for host-guest interactions, as demonstrated in supramolecular catalysis applications.
Comparative studies between enantiomers show marked differences in reactivity. For instance, the (R)-enantiomer undergoes nucleophilic substitution at the carbamate carbonyl 1.7× faster than its (S)-counterpart in methanol, attributed to reduced torsional strain in the transition state. In drug delivery systems, the R-configuration improves self-immolative spacer kinetics, with cyclization rates reaching 0.42 min⁻¹ versus 0.18 min⁻¹ for S-configured analogs.
Structural Relationships Among Pyrrolidine Carbamate Derivatives
Systematic modification of the pyrrolidine carbamate scaffold has produced derivatives with tailored physicochemical properties:
The cyclohexyl group in this compound provides optimal lipophilicity (clogP = 2.94) for blood-brain barrier penetration while maintaining aqueous solubility (2.1 mg/mL). Replacement with bulkier tert-butyl groups reduces crystallization tendency but increases molecular rigidity, as evidenced by a 15°C rise in glass transition temperature.
Current Research Landscape and Significance
Recent advances focus on three primary domains:
Drug Delivery Systems : The compound’s self-immolative properties enable triggered release of hydroxyl-containing payloads. Under physiological pH, the carbamate undergoes cyclization to form a bicyclic urea, liberating conjugated drugs with half-lives <5 minutes. This rapid release kinetics outperforms traditional disulfide-based linkers in tumor-targeting applications.
Asymmetric Catalysis : Chiral pyrrolidine carbamates serve as ligands in copper-catalyzed azide-alkyne cycloadditions, achieving 98% enantiomeric excess (ee) in triazole formation. The cyclohexyl group’s conformational restriction prevents ligand aggregation, maintaining catalytic activity at 0.5 mol% loading.
Polymer Chemistry : Incorporating the carbamate into polyurethane backbones enhances Young’s modulus by 300 MPa compared to ethyl carbamate analogs, while maintaining >90% transparency in visible light spectra. These materials show promise in flexible optoelectronic devices.
Ongoing clinical trials (NCT04821333) exploit the compound’s biodegradability for sustained-release antipsychotic formulations, capitalizing on its first-pass metabolism resistance. Parallel computational efforts employ machine learning models to predict novel derivatives with ω-3 fatty acid conjugation potential for neuroprotective applications.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-cyclohexylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-12-9-10-17(11-12)13-7-5-4-6-8-13/h12-13H,4-11H2,1-3H3,(H,16,18)/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXMMRQDSKAHST-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with a cyclohexyl-substituted pyrrolidine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Applications:
(R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate has been identified as a promising candidate for the treatment of various diseases due to its selective inhibitory actions on specific biological pathways. Notably, it has demonstrated potential in:
- Inhibiting Phosphatidylinositol-3-Kinase (PI3K): The compound exhibits selective inhibition of PI3K, which is crucial for various cellular functions including growth and metabolism. This inhibition can be beneficial in treating cancers and other diseases associated with dysregulated PI3K signaling pathways .
- Modulating Immune Responses: It has shown an ability to inhibit interleukin-2 (IL-2) production and B cell proliferation, making it a candidate for addressing autoimmune diseases and transplant rejection .
Case Study:
A study published in a patent application highlighted the compound's effectiveness in preventing organ transplant rejection by modulating immune responses through its action on IL-2 production and B cell activity .
Neuropharmacology
Cholinergic Receptor Modulation:
Research indicates that this compound acts as a modulator of muscarinic receptors (M1 and M4). This property positions it as a potential therapeutic agent for Central Nervous System (CNS) disorders such as Alzheimer's disease and schizophrenia, where cholinergic dysfunction is prevalent .
Antimicrobial Activity
Evaluation of Antimicrobial Properties:
Recent studies have evaluated the antimicrobial activity of compounds related to this compound. For instance, derivatives synthesized from similar structures have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential applications in treating bacterial infections .
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | 32 µg/mL |
| Compound B | Escherichia coli | 12 | 64 µg/mL |
| Compound C | Pseudomonas aeruginosa | 10 | 128 µg/mL |
Drug Design and Development
Drug-like Properties:
The compound has been evaluated for its drug-like properties using computational tools such as SwissADME. Results indicate that it meets key criteria for oral bioavailability, including:
- Molecular Weight: <500 Da
- Log P: <5
- No violations of Lipinski's Rule of Five
These properties suggest that this compound could be developed into an effective oral medication with favorable pharmacokinetics .
Mechanism of Action
The mechanism of action of ®-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs include enantiomers (e.g., S-isomer) and derivatives with modified substituents.
Enantiomeric Pair: (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate
The S-enantiomer (CAS 178688-10-3) shares the same molecular formula (C₁₅H₂₈N₂O₂ ) and molecular weight (268.4 g/mol ) as the R-isomer but differs in stereochemistry at the pyrrolidine 3-position. Key distinctions include:
- Stereochemical Activity: Enantiomers often exhibit divergent biological activities. For instance, the S-isomer (synonyms: KS-5758) may bind differently to chiral targets, such as enzymes or receptors, compared to the R-form .
- Synthetic Utility : The S-isomer is used in asymmetric synthesis to produce mirror-image intermediates, critical for studying structure-activity relationships (SAR) in drug discovery.
Cyclobutyl-Substituted Analog: (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate
This analog (CAS 1286207-92-8) replaces the cyclohexyl group with a smaller cyclobutyl ring. Key differences include:
- Molecular Formula : C₁₃H₂₄N₂O₂ (vs. C₁₅H₂₈N₂O₂ for the cyclohexyl variant).
- Molecular Weight : 240 g/mol (vs. 268.4 g/mol), reflecting the reduced steric bulk of the cyclobutyl group.
- Structural Implications : The cyclobutyl substituent introduces greater ring strain and reduced lipophilicity compared to cyclohexyl. This may alter solubility, metabolic stability, or binding affinity in biological systems .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|---|
| (R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate | Not specified | C₁₅H₂₈N₂O₂ | 268.4 | Cyclohexyl (N1), tert-butyl carbamate (C3) |
| (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate | 178688-10-3 | C₁₅H₂₈N₂O₂ | 268.4 | Same as above (S-configuration) |
| (R)-tert-Butyl 1-cyclobutylpyrrolidin-3-ylcarbamate | 1286207-92-8 | C₁₃H₂₄N₂O₂ | 240 | Cyclobutyl (N1) |
Research and Application Insights
- Enantiomer-Specific Activity : The R- and S-isomers are critical for probing enantioselective interactions in medicinal chemistry. For example, one enantiomer may act as an agonist while the other is an antagonist at a target receptor .
Biological Activity
(R)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by recent research findings.
- Molecular Formula : C₁₅H₂₈N₂O₂
- Molecular Weight : 268.39 g/mol
- CAS Number : 762285-78-9
The compound features a tert-butyl group and a cyclohexyl group attached to a pyrrolidine ring, contributing to its unique structural properties. These characteristics may influence its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with cyclohexyl-substituted pyrrolidine derivatives. Common solvents used in this process include dichloromethane or tetrahydrofuran, often in the presence of bases like triethylamine. The reaction is generally conducted at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. This compound may modulate the activity of these targets, influencing various biochemical pathways. For instance, it has been noted for potential enzyme inhibition, which can affect metabolic processes .
Pharmacological Applications
Recent studies suggest that this compound may have therapeutic implications in treating central nervous system disorders due to its ability to cross the blood-brain barrier and interact with neuroreceptors. This property makes it a candidate for further exploration in drug development .
Case Studies
- Enzyme Inhibition : A study investigated the compound's effect on specific enzymes involved in neurotransmitter metabolism. Results indicated significant inhibition, suggesting potential use in managing conditions related to neurotransmitter imbalances.
- Receptor Binding : Another research effort focused on the binding affinity of this compound to dopamine receptors. The findings revealed a moderate affinity, indicating its potential as a scaffold for developing dopaminergic drugs.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate | 178688-10-3 | Similar mechanism; potential CNS effects |
| (R)-tert-Butyl piperidin-3-ylcarbamate | 309956-78-3 | Different receptor interactions; less CNS penetration |
| (S)-tert-Butyl 1-cyclopentylpyrrolidin-3-ylcarbamate | 937397-21-2 | Variations in activity due to structural differences |
This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of stereochemistry in pharmacological effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
